molecular formula C9H6N2O3 B2378342 3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 2219375-65-0

3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B2378342
CAS No.: 2219375-65-0
M. Wt: 190.158
InChI Key: SLDSKRIQQRCPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Key ¹H NMR features (DMSO-d₆, 400 MHz):

  • Formyl proton : A singlet at δ 9.8–10.2 ppm.
  • Pyrazole ring protons : Multiplet signals between δ 7.2–8.5 ppm, with coupling constants (J) of 2.8–3.2 Hz indicative of aromatic coupling.
  • Carboxylic acid proton : A broad singlet at δ 12.5–13.0 ppm (exchangeable).

¹³C NMR data:

  • Carbonyl carbons : Formyl (δ 192–195 ppm) and carboxylic acid (δ 168–170 ppm).
  • Aromatic carbons : Signals at δ 110–150 ppm, consistent with fused pyrazole-pyridine systems.

Infrared (IR) and Mass Spectrometric Profiling

IR spectroscopy (KBr, cm⁻¹):

  • Strong absorption at 1710–1740 (C=O stretch, carboxylic acid) and 1680–1700 (C=O stretch, formyl).
  • Broad band at 2500–3300 (O–H stretch, carboxylic acid).

Mass spectrometry :

  • Molecular ion : m/z 190.038 (calculated for C₉H₆N₂O₃).
  • Fragmentation pathways: Loss of CO₂ (44 Da) and HCO (29 Da) yields dominant fragments at m/z 146 and 161.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) simulations predict:

  • Charge distribution : The formyl group carries a partial negative charge (−0.32 e), while the carboxylic acid oxygen atoms exhibit charges of −0.68 e.
  • Dipole moment : 4.8–5.2 Debye, reflecting polarity driven by the carbonyl groups.

Frontier Molecular Orbital Analysis

Orbital Energy (eV) Contribution
HOMO −6.2 Localized on pyrazole ring and formyl
LUMO −1.8 Delocalized across fused rings
HOMO-LUMO gap 4.4 Indicates moderate reactivity

The narrow HOMO-LUMO gap (4.4 eV) suggests susceptibility to electrophilic attack at the formyl group and nucleophilic interactions at the carboxylic acid site.

Properties

IUPAC Name

3-formylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-6-7-3-1-2-4-11(7)10-8(6)9(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDSKRIQQRCPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN2C=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219375-65-0
Record name 3-formylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of 3-Aminopyrazoles with 1,3-Dielectrophiles

The most widely adopted method involves cyclocondensation between 3-aminopyrazoles and β-enaminones or analogous 1,3-dielectrophiles. For instance, β-enaminones derived from acetylacetone react with 3-amino-5-methylpyrazole in ethanol under acidic conditions (acetic acid, 130°C, 18 h) to yield 2-methylpyrazolo[1,5-a]pyridine derivatives. This method provides regioselective control, with electron-withdrawing groups on the β-enaminone directing cyclization to the desired position. Modifications using microwave irradiation (150°C, 20 min) enhance reaction efficiency, achieving 78–92% yields while minimizing side product formation.

Transition Metal-Catalyzed Annulation

Palladium-catalyzed coupling between 2-halopyridines and pyrazole boronic esters offers an alternative route, particularly for electron-deficient substrates. While less common for 3-formyl derivatives, this method enables installation of sensitive functional groups prior to ring closure. For example, Suzuki-Miyaura coupling of 2-bromo-3-cyanopyridine with 5-formylpyrazole-1-boronic acid pinacol ester produces 3-cyanopyrazolo[1,5-a]pyridine-2-carbaldehyde in 68% yield, though subsequent nitrile hydrolysis introduces additional steps.

Regioselective Formylation Strategies

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction remains the cornerstone for introducing the 3-formyl group. Treatment of pyrazolo[1,5-a]pyridine intermediates with POCl3/DMF (1:1.2 molar ratio) in dichloroethane (60°C, 4–6 h) generates the corresponding iminium salt, which upon aqueous workup yields 3-formyl derivatives. Key advantages include:

  • Regioselectivity : Exclusive formylation at position 3 due to electron-rich character of the pyridine nitrogen-adjacent carbon
  • Functional Group Tolerance : Compatibility with ester-protected carboxylic acids (e.g., ethyl 2-carboxylate derivatives)
  • Scalability : Demonstrated up to 50 g scale with 82–88% isolated yields

Recent optimizations employ solvent-free conditions under microwave irradiation (300 W, 100°C, 10 min), reducing reaction time by 75% while maintaining 85% yield.

Directed Ortho-Metalation (DoM)

For substrates bearing directing groups, lithiation strategies enable precise formyl group placement. tert-Butoxycarbonyl (Boc)-protected pyrazolo[1,5-a]pyridines undergo deprotonation with LDA (−78°C, THF) followed by quenching with DMF to install the formyl group. This method proves particularly effective for 7-substituted derivatives, achieving 70–78% yields without competing formylation at other positions.

Carboxylic Acid Functionalization

Ester Hydrolysis

The most straightforward route to the 2-carboxylic acid involves alkaline hydrolysis of pre-installed ester groups. Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate undergoes saponification using KOH (2M, EtOH/H2O 1:1, reflux 6 h) to afford the target acid in 89–93% yield. Critical parameters include:

  • Base Selection : Lithium hydroxide in THF/water mixtures minimizes decarboxylation risks
  • Temperature Control : Maintaining reflux temperatures below 80°C prevents formyl group oxidation
  • Protection Strategies : Temporary silyl protection of the formyl group during hydrolysis improves yields to 95%

Oxidative Methods

Alternative pathways employ oxidation of methyl or hydroxymethyl groups:

  • KMnO4 Oxidation : 2-Methyl derivatives in acidic aqueous medium (H2SO4, 60°C, 8 h) yield 65–72% carboxylic acid, though over-oxidation to CO2 remains a concern
  • Ruthenium Catalysis : RuCl3/NaIO4 system oxidizes 2-hydroxymethyl groups under biphasic conditions (CH3CN/H2O), achieving 80% conversion with excellent chemoselectivity

Integrated Synthetic Routes

One-Pot Cyclocondensation-Formylation-Hydrolysis

Advanced protocols combine scaffold assembly, formylation, and carboxylation in sequential one-pot reactions:

  • Cyclocondensation of β-enaminone (1.2 eq) and 3-aminopyrazole (1 eq) in AcOH/EtOH (130°C, 2 h)
  • Direct addition of POCl3/DMF (2 eq) for in situ formylation (60°C, 3 h)
  • Alkaline hydrolysis with LiOH·H2O (3 eq) in THF/H2O (rt, 12 h)
    This cascade process delivers this compound in 74% overall yield, eliminating intermediate purification steps.

Solid-Phase Synthesis

Immobilization strategies using Wang resin-bound aminopyrazoles enable rapid library synthesis:

  • Resin loading via carbodiimide coupling (EDC/HOBt, DMF, 24 h)
  • Cyclocondensation with β-enaminones (microwave, 150°C, 20 min)
  • On-resin formylation (POCl3/DMF, 50°C, 2 h)
  • Cleavage with TFA/H2O (95:5) to release carboxylic acid
    This automated approach generates 48 analogs in parallel with average purities >85%.

Analytical Characterization and Quality Control

Critical analytical data for this compound:

Property Value Method
Melting Point 214–216°C (dec.) DSC
λmax (EtOH) 278 nm (ε = 12,400 M−1cm−1) UV-Vis
pKa (COOH) 3.2 ± 0.1 Potentiometric
1H NMR (DMSO-d6) δ 10.12 (s, 1H, CHO), 400 MHz
8.92 (d, J=7.2 Hz, 1H),
8.45 (s, 1H), 8.02–7.95 (m, 2H)
13C NMR (DMSO-d6) δ 192.4 (CHO), 167.2 (COOH), 101 MHz
153.1, 148.6, 138.2, 127.4,
123.9, 117.8, 113.5

Stability studies indicate decomposition <2% after 6 months at −20°C under argon. HPLC purity thresholds >98% are achievable via recrystallization from EtOAc/hexane (1:3).

Industrial-Scale Considerations

Kilogram-scale production employs continuous flow systems to enhance safety and efficiency:

  • Microreactor Cyclocondensation : Stainless steel reactor (100 mL volume) at 140°C, 2 bar pressure, 15 min residence time
  • Inline Formylation : Teflon-coated modules handle POCl3/DMF mixtures at 60°C with real-time pH monitoring
  • Crystallization : Anti-solvent precipitation using isopropanol/water mixtures achieves 99.5% purity by QbD-optimized protocols

Environmental impact assessments reveal E-factors of 23 for batch processes versus 8.5 for continuous flow routes, driven by solvent recovery (85% EtOAc recycled).

Chemical Reactions Analysis

Types of Reactions

3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: 3-Carboxypyrazolo[1,5-a]pyridine-2-carboxylic acid.

    Reduction: 3-Hydroxymethylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

    Substitution: Various substituted pyrazolopyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer activity. For instance, compounds bearing this scaffold have been shown to inhibit specific cancer cell lines by targeting key metabolic pathways . The structural diversity afforded by 3-formyl substitution allows for the optimization of these compounds in drug design.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyridine derivatives have demonstrated inhibitory effects on various enzymes involved in cancer progression and other diseases. This property positions them as promising candidates for further development in therapeutic applications .

Applications in Medicinal Chemistry

3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid serves as a crucial building block in the synthesis of more complex medicinal compounds. Its ability to undergo various chemical transformations makes it an attractive target for drug discovery. Notably, the compound has been utilized in the development of selective protein inhibitors and psychopharmacological agents .

Materials Science

In addition to its biological applications, this compound has been explored for its photophysical properties. Researchers are investigating its potential use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent fluorescence characteristics .

Catalytic Applications

The compound has shown promise as a catalyst in various organic reactions. For example, it has been employed in palladium-catalyzed C–H activation reactions, demonstrating significant efficiency and selectivity . This catalytic activity is particularly relevant in green chemistry contexts where reducing waste and improving reaction conditions are paramount.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated selective inhibition of cancer cell proliferation with IC50 values in low micromolar range.
Study 2Enzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways.
Study 3Photophysical PropertiesExhibited high fluorescence quantum yields suitable for OLED applications.
Study 4CatalysisEffective catalyst for C–H functionalization with high yields and short reaction times.

Mechanism of Action

The mechanism of action of 3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as phosphodiesterases, which play a role in various cellular processes . The compound’s ability to interact with these targets is due to its unique structure, which allows it to bind effectively to the active sites of the enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyridine Core

Halogenated Derivatives
  • 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 876379-77-0):
    • The bromine atom at position 3 enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Molecular weight: 241.05 g/mol (vs. 206.17 g/mol for the formyl derivative), influencing solubility and pharmacokinetics .
Ester and Methoxycarbonyl Derivatives
  • Pyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester (CAS 80537-14-0):
    • The ethyl ester group increases lipophilicity (logP ~1.5 vs. ~0.8 for the carboxylic acid), improving membrane permeability but reducing aqueous solubility .
  • 5-Chloro-3-(methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid :
    • Combines a chlorine substituent (electron-withdrawing) with a methoxycarbonyl group, enhancing stability toward oxidation compared to the formyl analog .
Functionalized Derivatives
  • 7-(4-Carboxyphenyl)-3-[3-(naphthalen-1-yloxy)propyl]pyrazolo[1,5-a]pyridine-2-carboxylic acid (PDB LC3 ligand):
    • Bulky aromatic substituents at positions 3 and 7 significantly increase molecular weight (MW 466.49 g/mol) and may enhance binding to hydrophobic protein pockets .
  • 4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}pyrazolo[1,5-a]pyridine-2-carboxylic acid: The Fmoc-protected amino group enables solid-phase peptide synthesis applications, a feature absent in the formyl derivative .

Isomeric and Ring-Modified Analogs

Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acids
  • 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1015846-76-0):
    • Replacement of pyridine with pyrimidine introduces an additional nitrogen atom, altering electronic properties (e.g., increased hydrogen-bonding capacity).
    • Shows reduced solubility in polar solvents due to the methyl group at position 6 .
Positional Isomers
  • Pyrazolo[1,5-a]pyridine-5-carboxylic acid: The carboxylic acid at position 5 (vs.

Biological Activity

3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H6N2O3C_9H_6N_2O_3. The compound features a pyrazolo-pyridine core with a formyl and carboxylic acid functional group, which are critical for its biological activity. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC9H6N2O3
SMILESC1=CN2C(=C(C=N2)C(=O)O)C=C1C=O
InChIKeyHLAIFYPVBLQHGX-UHFFFAOYSA-N

Antitumor Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antitumor properties. For instance, compounds with modifications at the C6 position have been evaluated for their ability to inhibit protein geranylgeranylation, which is crucial for the function of oncogenic proteins. A study demonstrated that certain analogs showed cytotoxic effects on HeLa cells with IC50 values below 150 μM, indicating potent antitumor activity .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has been shown to inhibit Rab geranylgeranyl transferase (RGGT), an enzyme involved in the prenylation of small GTPases that are often implicated in cancer progression. The inhibition of RGGT leads to reduced cell viability, highlighting a potential mechanism through which this compound exerts its biological effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrazolo[1,5-a]pyridine scaffold significantly influence biological activity. For example, substituents at the C6 position have been identified as critical for maintaining RGGT inhibition. Compounds lacking these substituents or possessing less favorable electronic properties showed diminished activity .

Table: Summary of Biological Activity and IC50 Values

CompoundIC50 (μM)Biological Activity
1a>735Non-cytotoxic
1b<150High cytotoxicity
1c<150Moderate cytotoxicity
1d>386Non-cytotoxic
1e<150Significant RGGT inhibition

Case Studies

Several case studies have focused on the pharmacological potential of pyrazolo[1,5-a]pyridine derivatives. One notable study synthesized various analogs and assessed their cytotoxic effects against different cancer cell lines. The results demonstrated that compounds with electron-withdrawing groups at the C6 position exhibited enhanced activity against HeLa cells compared to their electron-donating counterparts .

The mechanism by which this compound exerts its effects appears to be multifaceted:

  • Inhibition of Prenylation : Disruption of RGGT activity reduces the prenylation of proteins essential for cell proliferation.
  • Induction of Apoptosis : Cytotoxic compounds have been shown to activate apoptotic pathways in cancer cells.

Q & A

Q. What are the common synthetic routes for 3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid, and what key reaction parameters should be optimized?

Answer: The synthesis typically involves condensation or coupling reactions. For example:

  • Condensation with KHSO₄ catalysis : Reacting 3-aminopyrazole derivatives with formylated substrates in the presence of KHSO₄ (2 equivalents) under reflux conditions achieves moderate yields. Key parameters include molar ratios (equimolar reactants), catalyst loading, and temperature control .
  • HATU/TBTU-promoted coupling : Primary amines can be coupled with carboxylic acid derivatives using HATU or TBTU as coupling agents. This method requires anhydrous conditions and inert atmospheres to prevent side reactions .

Q. How is the structural characterization of this compound performed?

Answer: Characterization relies on a combination of spectral and analytical techniques:

  • Spectral Data : ¹H/¹³C NMR confirms substituent positions, while mass spectrometry (MS) validates molecular weight.
  • Collision Cross-Section (CCS) Analysis : Predicted CCS values via ion mobility spectrometry aid in structural validation. Example
Adductm/zPredicted CCS (Ų)
[M+H]⁺191.04512136.9
[M+Na]⁺213.02706149.8
[M-H]⁻189.03056136.4

These values should be cross-verified with experimental HPLC retention times .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches?

Answer: Discrepancies often arise from impurities or regioselectivity issues. Mitigation strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity in complex spectra.
  • Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., unreacted intermediates or oxidized species).
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, though it requires high-purity samples .

Q. What computational methods predict physicochemical properties, and how reliable are they for this compound?

Answer:

  • In Silico Tools :
    • CCS Prediction : Tools like MOBCAL or IM-MS software estimate collision cross-sections, which correlate with experimental ion mobility data (e.g., 136.9 Ų for [M+H]⁺ ).
    • DFT Calculations : Predict stability of tautomeric forms and reaction pathways.
  • Validation : Compare computational results with experimental solubility (e.g., DMSO or methanol stock solutions) and pKa values derived from potentiometric titration .

Q. What strategies optimize regioselectivity in derivatization reactions involving the formyl and carboxylic acid groups?

Answer:

  • Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to direct formyl group reactivity .
  • Catalytic Control : Use transition-metal catalysts (e.g., Pd/Cu) for selective cross-couplings at the formyl position.
  • pH-Dependent Reactions : Conduct reactions in acidic media (pH 4–5) to protonate the carboxylic acid, reducing nucleophilic interference .

Q. How do reaction conditions influence the stability of this compound during storage?

Answer:

  • Storage Recommendations :
    • Temperature : Store at -20°C under inert gas (argon) to prevent hydrolysis of the formyl group.
    • Solvent : Lyophilize and store in anhydrous DMSO or acetonitrile to minimize degradation.
  • Stability Monitoring : Regular HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) tracks decomposition products like the free carboxylic acid or demethylated analogs .

Methodological Notes

  • Contradiction Analysis : Conflicting CCS values or spectral data may arise from instrument calibration differences. Always use internal standards (e.g., sodium trifluoroacetate for MS) .
  • Advanced Purification : Preparative HPLC with gradient elution (5–95% acetonitrile) isolates high-purity batches (>98%) for biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.